![molecular formula C42H27N9 B15161749 1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] CAS No. 848441-37-2](/img/structure/B15161749.png)
1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] is a complex organic compound characterized by its unique structure, which includes three benzimidazole units connected to a central benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with o-phenylenediamine in the presence of a suitable catalyst to form the benzimidazole units. These units are then linked to a benzene-1,3,5-triyl core through a series of coupling reactions under controlled conditions, often involving the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various catalysts, solvents like dichloromethane, and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mécanisme D'action
The mechanism of action of 1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’,1’'-(Benzene-1,3,5-triyl)tris(3-phenylpropan-1-one): Similar triyl structure but different functional groups.
2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile: Another triyl compound with acetonitrile groups.
1,1’,1’'-(1,3,5-Benzenetriyl)tris(ethanone O-methacryloyl oxime): Contains methacryloyl oxime groups.
Uniqueness
1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] is unique due to its combination of benzimidazole and pyridine units, which confer specific chemical and biological properties. This structural uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced material properties.
Propriétés
Numéro CAS |
848441-37-2 |
|---|---|
Formule moléculaire |
C42H27N9 |
Poids moléculaire |
657.7 g/mol |
Nom IUPAC |
1-[3,5-bis(2-pyridin-2-ylbenzimidazol-1-yl)phenyl]-2-pyridin-2-ylbenzimidazole |
InChI |
InChI=1S/C42H27N9/c1-4-19-37-31(13-1)46-40(34-16-7-10-22-43-34)49(37)28-25-29(50-38-20-5-2-14-32(38)47-41(50)35-17-8-11-23-44-35)27-30(26-28)51-39-21-6-3-15-33(39)48-42(51)36-18-9-12-24-45-36/h1-27H |
Clé InChI |
AQHIZIBWHMOFTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2C3=CC(=CC(=C3)N4C5=CC=CC=C5N=C4C6=CC=CC=N6)N7C8=CC=CC=C8N=C7C9=CC=CC=N9)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


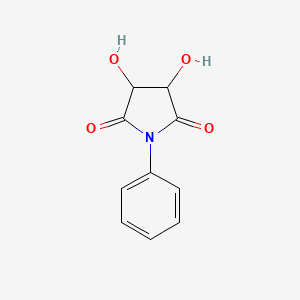

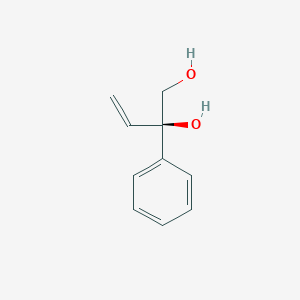
![N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea](/img/structure/B15161686.png)
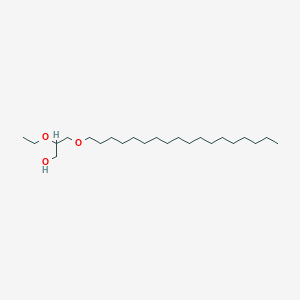
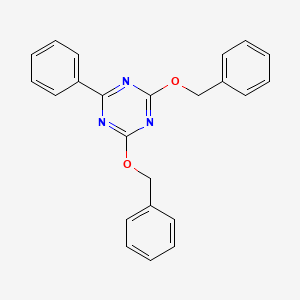
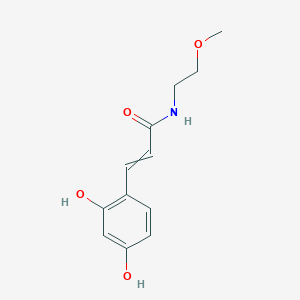

![2-[(Propan-2-yl)oxy]cyclopentan-1-ol](/img/structure/B15161711.png)
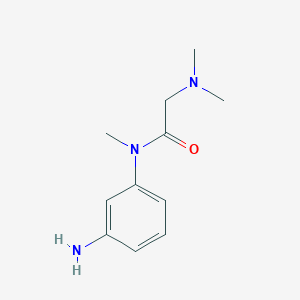
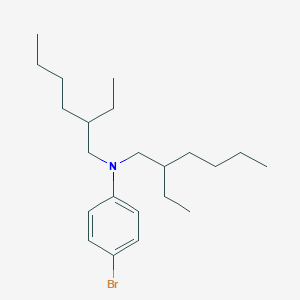
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)
![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
